3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione - 374771-03-6

3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione

Catalog Number: EVT-2521964
CAS Number: 374771-03-6
Molecular Formula: C21H27N5O2S
Molecular Weight: 413.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione is an oxopurine.

Linagliptin

Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a medication used to treat type 2 diabetes. [, , , , , , ] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin hormones in the body. [, ] These hormones help regulate blood sugar levels by stimulating the release of insulin and suppressing the production of glucagon. [, ]

    Sitagliptin

    Compound Description: Sitagliptin, with the chemical name (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, represents another FDA-approved medication for type 2 diabetes. [] Like linagliptin, it acts as a DPP-4 inhibitor, enhancing the activity of incretin hormones and thus contributing to blood glucose regulation. []

    Relevance: While Sitagliptin doesn't share the purine core with 3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione, its inclusion is justified due to belonging to the same therapeutic class of DPP-4 inhibitors. [] This shared mechanism of action, despite structural differences, highlights the potential diversity in chemical structures that can yield similar therapeutic effects. It suggests that 3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione, due to its structural similarities with linagliptin, might also exhibit some DPP-4 inhibitory activity.

    Alogliptin

    Compound Description: Alogliptin, chemically known as 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is yet another FDA-approved drug utilized in the management of type 2 diabetes. [] Similar to Linagliptin and Sitagliptin, it exerts its therapeutic effect by inhibiting the DPP-4 enzyme. []

    Relevance: Although Alogliptin does not possess the purine core found in 3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione, it is included in this list because it belongs to the same therapeutic class of DPP-4 inhibitors as Linagliptin and Sitagliptin. [] This further emphasizes the possibility of 3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione, given its structural resemblance to linagliptin, possessing potential DPP-4 inhibitory properties.

    7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2) and 8-(2-morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Compound 15)

    Compound Description: These compounds, synthesized and evaluated for their cardiovascular activity, belong to the purine-2,6-dione class and possess a substituted piperazine ring in their structure. [] Compound 2 is the parent structure without the 8-alkylamino substituent, while Compound 15 contains a 8-(2-morpholin-4-yl-ethylamino) substituent. [] Both demonstrated potent prophylactic antiarrhythmic activity in an experimental model. []

      7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione (Compound 1), 7-(2,3-Dibromo-4,5-dihydroxybenzyl)-3,7-dihydro-1H-purine-2,6-dione (Compound 2) and 9-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]adenine (Compound 3)

      Compound Description: These compounds were isolated from the red alga Rhodomela confervoides. [] Compounds 1 and 2 are characterized by a purine-2,6-dione core, while Compound 3 features an adenine moiety. [] All three compounds possess a brominated phenolic substituent. []

        7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

        Compound Description: WY-49051 is a potent, orally active H1-antagonist with a long duration of action and favorable central nervous system profile. [] It was developed through structural manipulation of polycyclic piperazinyl imide serotonergic agents and subsequent substitution with a xanthinyl moiety. []

        Relevance: While WY-49051 doesn't share the exact purine core with 3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione, its inclusion is justified due to the presence of a substituted piperidine ring attached to a xanthine ring system. [] Both structures demonstrate how modifications around the core scaffold can significantly influence the pharmacological profile, highlighting the potential for diverse biological activity within this class of compounds.

        Properties

        CAS Number

        374771-03-6

        Product Name

        3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione

        IUPAC Name

        3-methyl-7-[(4-methylphenyl)methyl]-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione

        Molecular Formula

        C21H27N5O2S

        Molecular Weight

        413.54

        InChI

        InChI=1S/C21H27N5O2S/c1-15-6-8-16(9-7-15)14-26-17-18(24(2)20(28)23-19(17)27)22-21(26)29-13-12-25-10-4-3-5-11-25/h6-9H,3-5,10-14H2,1-2H3,(H,23,27,28)

        InChI Key

        FIMLBRNZJKDEJN-UHFFFAOYSA-N

        SMILES

        CC1=CC=C(C=C1)CN2C3=C(N=C2SCCN4CCCCC4)N(C(=O)NC3=O)C

        Solubility

        not available

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.